Cas no 697739-15-4 (imidazo[1,5-a]pyridin-8-amine)

Imidazo[1,5-a]pyridin-8-amine is a heterocyclic organic compound featuring a fused imidazole and pyridine core with an amine functional group at the 8-position. This structure confers versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of bioactive molecules. Its rigid bicyclic scaffold enhances binding affinity in target interactions, while the amine group provides a handle for further derivatization. The compound is valued for its stability and compatibility with diverse reaction conditions, making it useful in medicinal chemistry for developing kinase inhibitors, receptor modulators, and other therapeutic agents. High purity grades ensure reliable performance in research and industrial processes.
imidazo[1,5-a]pyridin-8-amine structure
imidazo[1,5-a]pyridin-8-amine structure
Product Name:imidazo[1,5-a]pyridin-8-amine
CAS No:697739-15-4
MF:C7H7N3
MW:133.150580644608
MDL:MFCD18835102
CID:1016530
PubChem ID:45087538
Update Time:2025-05-24

imidazo[1,5-a]pyridin-8-amine Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,5-a]pyridin-8-amine (9CI)
    • Imidazo[1,5-a]pyridin-8-amine
    • imidazol[1,5-a]pyridine-8-amine
    • MFCD18835102
    • XCB73915
    • 8-Amino-imidazo[1,5-a]pyridine
    • 697739-15-4
    • AS-51358
    • CS-0049327
    • AKOS006348321
    • P12484
    • SCHEMBL334311
    • FT-0725391
    • SB15532
    • SY234008
    • DTXSID70666112
    • DA-17516
    • imidazo[1,5-a]pyridin-8-amine
    • MDL: MFCD18835102
    • Inchi: 1S/C7H7N3/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H,8H2
    • InChI Key: INLFZTRHTAKIMI-UHFFFAOYSA-N
    • SMILES: N12C=NC=C1C(=CC=C2)N

Computed Properties

  • Exact Mass: 133.06400
  • Monoisotopic Mass: 133.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.3A^2
  • XLogP3: 1.2

Experimental Properties

  • PSA: 43.32000
  • LogP: 1.49770

imidazo[1,5-a]pyridin-8-amine Pricemore >>

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imidazo[1,5-a]pyridin-8-amine Suppliers

Amadis Chemical Company Limited
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(CAS:697739-15-4)imidazo[1,5-a]pyridin-8-amine
Order Number:A1089777
Stock Status:in Stock
Quantity:500mg/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:59
Price ($):850.0/3464.0
Email:sales@amadischem.com

Additional information on imidazo[1,5-a]pyridin-8-amine

Chemical Profile of Imidazo[1,5-a]pyridin-8-amine (CAS No. 697739-15-4)

Imidazo[1,5-a]pyridin-8-amine, identified by its Chemical Abstracts Service number (CAS No. 697739-15-4), is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyridine scaffold, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms in its core structure imparts distinctive electronic and steric properties, making it a versatile building block for drug discovery initiatives.

The pharmacological relevance of imidazo[1,5-a]pyridin-8-amine stems from its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Recent studies have highlighted its potential as a modulator of kinase activity, particularly in the context of cancer therapeutics. Kinases are enzymes that play a pivotal role in signal transduction cascades, and their dysregulation is often associated with malignancies. By targeting specific kinases, imidazo[1,5-a]pyridin-8-amine has shown promise in preclinical models as a candidate for developing small-molecule inhibitors.

One of the most compelling aspects of imidazo[1,5-a]pyridin-8-amine is its structural flexibility, which allows for modifications at multiple positions to optimize pharmacokinetic properties and target specificity. Researchers have been exploring derivatives of this compound that exhibit enhanced solubility, reduced toxicity, and improved bioavailability. These modifications are essential for translating promising preclinical findings into effective clinical candidates. The synthesis of such derivatives often involves sophisticated organic transformations, including cyclization reactions and functional group interconversions, to achieve the desired molecular architecture.

In the realm of drug discovery, computational methods have been increasingly employed to predict the binding affinity and mechanism of action of imidazo[1,5-a]pyridin-8-amine and its analogs. Molecular docking studies have revealed that this compound can bind to active sites of kinases with high precision, suggesting its potential as a lead compound for further development. Additionally, virtual screening techniques have accelerated the identification of novel analogs with improved pharmacological profiles. These computational approaches complement experimental efforts by providing rapid and cost-effective screening tools.

The biological activity of imidazo[1,5-a]pyridin-8-amine has been further investigated in vitro and in vivo models. Preliminary experiments have demonstrated its ability to inhibit the proliferation of certain cancer cell lines by disrupting key signaling pathways. Moreover, animal studies have shown that this compound can induce regression in tumor xenografts without significant off-target effects. These findings underscore the therapeutic potential of imidazo[1,5-a]pyridin-8-amine as a novel anticancer agent. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.

The synthesis of imidazo[1,5-a]pyridin-8-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the imidazopyridine core. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are crucial for industrial applications. Catalytic techniques and green chemistry principles have also been integrated into these synthetic routes to minimize waste and improve sustainability.

The chemical properties of imidazo[1,5-a]pyridin-8-amine make it amenable to various functionalization strategies, allowing researchers to tailor its biological activity for specific therapeutic purposes. For instance, introducing hydrophilic groups can enhance water solubility, while lipophilic substituents can improve membrane permeability. Such modifications are critical for optimizing drug delivery systems and ensuring effective targeting of pathological conditions.

Recent advancements in analytical chemistry have facilitated detailed characterization of imidazo[1,5-a]pyridin-8-amine and its derivatives. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provide insights into molecular structure and conformational dynamics. These analytical tools are essential for confirming the identity and purity of synthesized compounds before proceeding to biological evaluations.

The future direction of research on imidazo[1,5-a]pyridin-8-amine includes exploring its potential in combination therapies with other anticancer agents to enhance efficacy while minimizing resistance development. Additionally, investigating its role in non-oncological disorders is another avenue that warrants further exploration. The compound's unique structural features may also make it useful in developing treatments for inflammatory diseases or infectious agents by targeting relevant biological pathways.

In conclusion,imidazo[1,5-a]pyridin-8-amine (CAS No. 697739-15-4) represents a promising scaffold in pharmaceutical research with diverse applications across multiple therapeutic domains. Its structural versatility combined with demonstrated biological activity positions it as a valuable candidate for further development into novel therapeutic agents. Continued investigation into its synthesis، pharmacology، и clinical potential will be instrumental in realizing its full therapeutic promise.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:697739-15-4)imidazo[1,5-a]pyridin-8-amine
A1089777
Purity:99%/99%
Quantity:500mg/5g
Price ($):850.0/3464.0
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